

Structural Analysis & Application Guide: 2-Hydroxy-5-methylbenzohydrazide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzohydrazide

CAS No.: 28397-43-5

Cat. No.: B1296966

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Part 1: Executive Technical Summary

2-Hydroxy-5-methylbenzohydrazide (HMBH), often referred to as 5-methylsalicylhydrazide, represents a critical scaffold in medicinal chemistry and coordination science. Unlike simple benzohydrazides, the introduction of the electron-donating methyl group at the C5 position and the hydroxyl group at the C2 position creates a unique electronic environment. This specific substitution pattern enhances its lipophilicity while maintaining a rigid intramolecular hydrogen-bonding network, making it an ideal precursor for tridentate ONO-donor Schiff bases and biologically active metal complexes.

This guide dissects the structural integrity, synthesis logic, and spectroscopic signature of HMBH, providing a roadmap for its utilization in drug discovery and ligand design.

Part 2: Synthesis & Structural Logic[1] The Synthetic Pathway

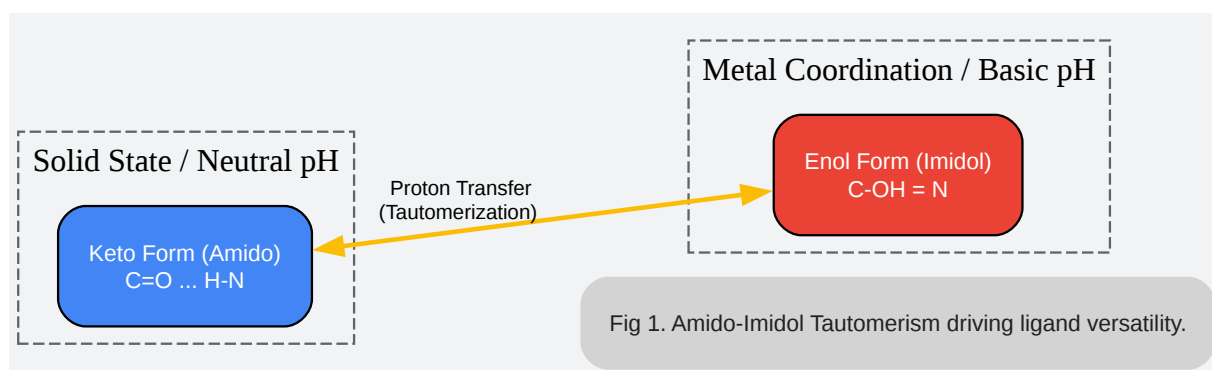
The most robust route to high-purity HMBH involves the hydrazinolysis of methyl 5-methylsalicylate. This nucleophilic acyl substitution is preferred over direct acid-hydrazine coupling due to milder conditions and cleaner workup.

Protocol:

- Reagents: Methyl 5-methylsalicylate (1.0 eq), Hydrazine hydrate (99%, 3.0 eq), Absolute Ethanol.
- Conditions: Reflux at 80°C for 4–6 hours.
- Workup: The excess hydrazine acts as a base. Upon cooling, the product crystallizes.^{[1][2]} If oiling occurs, rotary evaporation followed by cold ether trituration is required.
- Purification: Recrystallization from ethanol/water (8:2).

Tautomeric Equilibrium (The "Chameleon" Effect)

A defining feature of HMBH is its ability to exist in Keto (Amido) and Enol (Imidol) forms. While the Keto form predominates in the solid state due to lattice stability, the Enol form becomes accessible during metal coordination, allowing the hydrazide to act as a monoanionic ligand.



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Part 3: Spectroscopic Characterization^{[1][3]}

The structural validation of HMBH relies on identifying the specific electronic perturbations caused by the 5-methyl group.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the interplay between the amide moiety and the phenolic hydroxyl.

Functional Group	Wavenumber ()	Structural Insight
/	3200 – 3450	Broad band indicating intermolecular H-bonding.
(Amide I)	1640 – 1660	Lower than typical esters (1735) due to resonance with the lone pair on Nitrogen.
	Absent	Absence confirms the purity (no unreacted hydrazone impurities).
	~1000	Characteristic hydrazide backbone stretch.

Expert Insight: Watch for the red shift in the phenolic

. In HMBH, the 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecule into a planar conformation, which is critical for its biological "docking" ability.

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum in DMSO-

provides definitive proof of the substitution pattern.

- Methyl Group: A sharp singlet at

2.15 – 2.25 ppm. This upfield shift (compared to methoxy) confirms the alkyl nature.

- Hydrazide Protons:
 - (terminal): Broad singlet at 4.0 – 5.0 ppm (exchangeable with D_2O).
 - (amide): Singlet at 9.5 – 10.0 ppm.
- Phenolic Proton: A downfield singlet at 11.0 – 12.0 ppm. The extreme deshielding is a signature of the intramolecular H-bond mentioned in the IR section.
- Aromatic Region: The 5-methyl substitution simplifies the splitting pattern. You will observe a doublet (H3), a doublet of doublets (H4), and a doublet (H6) with meta-coupling.

Part 4: Crystallographic & Morphological Analysis

Crystal Packing

X-ray diffraction (XRD) studies of salicylhydrazide derivatives typically reveal a Monoclinic crystal system. The lattice is stabilized by a network of:

- Intramolecular H-bonds:
(Planarity enforcer).
- Intermolecular H-bonds:
(Chain builder).
- Stacking: The 5-methyl group adds bulk, slightly increasing the inter-planar distance compared to the non-methylated parent, which can enhance solubility in organic solvents.

Analytical Workflow

To ensure the integrity of the HMBH synthesized for drug development, the following validation workflow is mandatory:

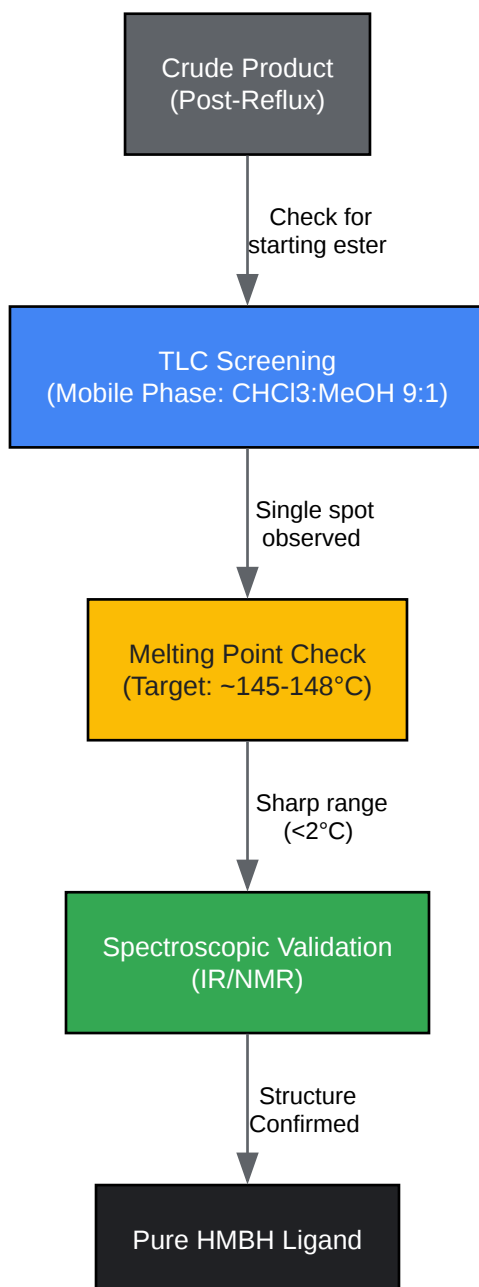


Fig 2. Self-validating analytical workflow for HMBH.

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Part 5: Functional Applications in Drug Design

The primary utility of **2-Hydroxy-5-methylbenzohydrazide** lies in its reactivity with aldehydes to form Schiff Bases (Hydrazones).

Pharmacophore Generation

The condensation of HMBH with aromatic aldehydes yields

-acylhydrazones. These derivatives possess a tridentate ONO donor set (Phenolic Oxygen, Azomethine Nitrogen, Amide Oxygen).

- Mechanism: The nucleophilic attack of the terminal on the aldehyde carbonyl, followed by dehydration.
- Biological Relevance: The resulting hydrazones inhibit enzymes by chelating metal cofactors (e.g., Zinc in metalloproteases). The 5-methyl group on the HMBH ring specifically enhances membrane permeability, improving bioavailability compared to the unsubstituted analog.

Metal Complexation

HMBH derivatives coordinate with transition metals (Cu(II), Ni(II), Co(II)) in a 1:1 or 1:2 ratio.

- Geometry: Typically Octahedral or Square Planar.
- Activity: The metal complexes often show 10-20x higher antimicrobial activity than the free ligand due to the Overtone Concept of cell permeability (chelation reduces the polarity of the metal ion).

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